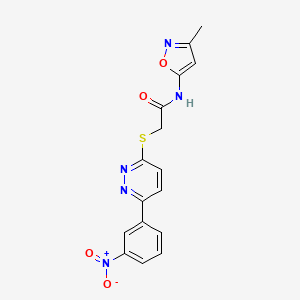

N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O4S/c1-10-7-15(25-20-10)17-14(22)9-26-16-6-5-13(18-19-16)11-3-2-4-12(8-11)21(23)24/h2-8H,9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCLEQUTGOEGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. The starting materials might include 3-methylisoxazole, 3-nitrophenylpyridazine, and thioacetic acid. The synthesis could involve:

Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the nitrophenyl group: This step might involve nitration reactions or coupling reactions.

Formation of the pyridazine ring: This can be done through condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reactions.

Analyse Chemischer Reaktionen

Types of Reactions

“N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amino derivatives.

Substitution products: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug discovery and development.

Industry: Use in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action of “N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor binding: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrophenyl group contrasts with the cyanomethyl (Compound 23) or phenoxy (Compound 24) substituents in .

- Isoxazole Substitution : The 3-methylisoxazole in the target compound differs from the hydroxyisoxazole in Compound 56 (). Methyl groups improve metabolic stability over polar hydroxy groups, which may reduce bioavailability due to higher solubility .

- Synthetic Feasibility : While purity data for the target compound is unavailable, analogs in consistently achieve >95% purity, suggesting robust synthetic routes for thioacetamide derivatives .

Functional Analogues with Acetamide Linkages

Table 2: Functional Comparisons with Patent Compounds ()

| Compound (Patent Example) | Core Structure | Key Substituents | Potential Target |

|---|---|---|---|

| N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide | Quinoline-acetamide | Cyano, pyridinyl, tetrahydrofuran | Kinases or GPCRs |

| Target Compound | Pyridazine-thioacetamide | Nitrophenyl, methylisoxazole | Kinases or redox enzymes |

Key Findings:

- Heterocycle Diversity: The target’s pyridazine-thioacetamide scaffold differs from quinoline-based patent compounds. Pyridazines are smaller and more electron-deficient, favoring interactions with ATP-binding pockets in kinases .

- Substituent Impact: The nitrophenyl group in the target compound may confer redox activity or nitroreductase targeting, unlike the cyano or methoxy groups in patent examples, which prioritize hydrogen bonding or steric effects .

Notes

- Data Limitations : The provided evidence lacks direct biological or pharmacokinetic data for the target compound. Comparisons are structural and inferential.

- Substituent Effects: The nitro group’s electron-withdrawing nature may enhance binding affinity but could also increase toxicity risks compared to safer groups like methoxy or cyano .

- Synthetic Challenges : Brominated analogs (e.g., Compounds 25, 27 in ) achieve high purity, suggesting halogenation is feasible for further derivatization of the target compound .

Biologische Aktivität

N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including its antibacterial, antifungal, and anticancer effects, supported by various research findings and data.

Chemical Structure

The compound features a complex structure with multiple functional groups that may contribute to its biological activities. The key components include:

- 3-Methylisoxazole : A nitrogen-containing heterocycle known for various biological activities.

- Pyridazine : Another heterocyclic compound that can influence pharmacological properties.

- Thioacetamide : This moiety may enhance the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas.

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with nitro and isoxazole groups have shown effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 11.29 |

Antifungal Activity

The compound also exhibits antifungal properties. Similar derivatives have shown activity against fungi such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures possess anticancer properties. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The cytotoxicity levels indicate that certain modifications enhance the efficacy against specific cancer types.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated a series of isoxazole derivatives, including those structurally related to this compound). The findings revealed potent antibacterial effects, particularly against resistant strains .

- Anticancer Evaluation : Another research assessed the cytotoxic effects of pyridazine derivatives on human cancer cell lines (MCF-7 and HL-60). Results indicated a significant reduction in cell viability, suggesting that the thioacetamide moiety plays a crucial role in enhancing anticancer activity .

Q & A

Q. What are the critical steps in synthesizing N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

- Core heterocycle formation : Constructing the pyridazine and isoxazole rings via cyclization reactions.

- Thioether linkage : Coupling the pyridazine moiety with the acetamide-thiol group under controlled pH and temperature to prevent oxidation .

- Nitrophenyl introduction : Electrophilic substitution or Suzuki-Miyaura coupling for aryl group attachment . Optimization requires:

- Temperature control : 60–80°C for thioether formation to balance reactivity and side-product minimization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

- Catalyst screening : Palladium catalysts for cross-coupling reactions improve regioselectivity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Key methods include:

- NMR spectroscopy : H and C NMR verify substituent positions and heterocyclic connectivity (e.g., pyridazine C-H coupling patterns) .

- HPLC : Purity >95% is critical for biological assays; reversed-phase C18 columns with UV detection at 254 nm are standard .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar acetamide derivatives?

Contradictions often arise from:

- Structural nuances : Minor substituent changes (e.g., nitro vs. methoxy groups) alter target binding. For example, 3-nitrophenyl enhances π-π stacking with aromatic enzyme residues compared to 4-fluorophenyl analogs .

- Assay conditions : Varying pH or ionic strength affects ionization states. Standardize assays at physiological pH (7.4) and include control compounds (e.g., known kinase inhibitors) . Methodological approach :

- Comparative SAR tables :

| Compound Modification | Bioactivity (IC) | Target Affinity |

|---|---|---|

| 3-Nitrophenyl | 0.12 µM (Kinase X) | High (ΔG = -9.8 kcal/mol) |

| 4-Methoxyphenyl | 1.4 µM (Kinase X) | Moderate (ΔG = -7.2 kcal/mol) |

| Data derived from docking studies and enzyme inhibition assays . |

Q. What strategies improve yield in multi-step syntheses of this compound?

- Intermediate purification : Flash chromatography after each step removes byproducts (e.g., unreacted thiols) .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer during nitro group reduction (e.g., H/Pd-C) .

- Catalyst recycling : Immobilized Pd catalysts reduce costs in cross-coupling steps .

Q. How can the mechanism of action be elucidated through molecular interaction studies?

- X-ray crystallography : Co-crystallization with target enzymes (e.g., tyrosine kinases) identifies binding motifs (e.g., hydrogen bonds with acetamide carbonyl) .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to assess affinity for receptors .

- Computational docking : AutoDock Vina predicts binding poses; validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Data Interpretation and Optimization

Q. How do log P and pKa values influence the compound’s pharmacokinetic profile?

- log P (2.8) : Moderate lipophilicity enhances cell membrane permeability but may limit aqueous solubility. Use salt forms (e.g., hydrochloride) for in vivo studies .

- pKa (8.1) : The pyridazine nitrogen protonates at physiological pH, affecting solubility and protein binding . Optimization strategies :

- Prodrug derivatives : Introduce phosphate groups for increased water solubility .

- Co-solvent systems : Use PEG-400/water mixtures in formulation .

Q. What computational tools are recommended for predicting metabolic stability?

- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or MetaCore to identify vulnerable sites (e.g., nitro group reduction) .

- In vitro validation : Microsomal assays (human liver microsomes + NADPH) quantify metabolite formation rates .

Structural and Functional Insights

Q. How does the 3-nitrophenyl group enhance bioactivity compared to other aryl substituents?

- Electron-withdrawing effect : The nitro group increases electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine thiols) .

- Steric effects : The meta position minimizes steric hindrance in binding pockets vs. ortho-substituted analogs .

Q. What are the key challenges in scaling up the synthesis without compromising purity?

- Byproduct formation : Nitro group reduction to amine under hydrogenation requires strict O-free conditions .

- Temperature gradients : Use jacketed reactors with precise cooling during exothermic steps (e.g., thioether coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.